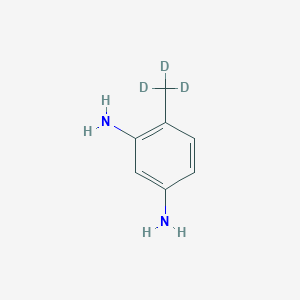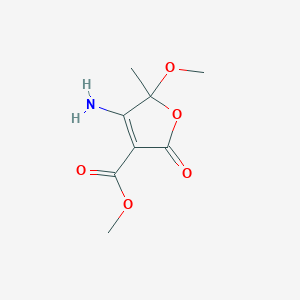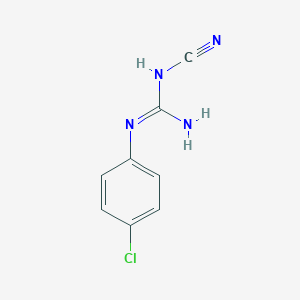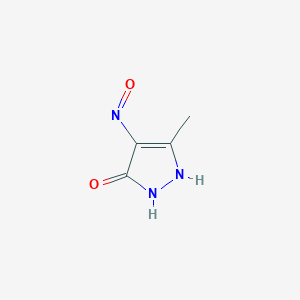
4-(Methyl-d3)-1,3-benzenediamine
説明
The compound is a derivative of benzenediamine, which is an organic compound consisting of a benzene ring substituted with two amine groups. The “Methyl-d3” likely refers to a methyl group (CH3) where the hydrogen atoms have been replaced with deuterium (D), a heavier isotope of hydrogen .
Molecular Structure Analysis
The molecular structure of “4-(Methyl-d3)-1,3-benzenediamine” would likely consist of a benzene ring with amine groups (-NH2) attached at the 1 and 3 positions, and a deuterated methyl group (-CD3) at the 4 position .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Methyl-d3)-1,3-benzenediamine” are not available, benzenediamines and their derivatives are often involved in reactions such as condensation, oxidation, and complexation .科学的研究の応用
Characterization in Hemoglobin Adducts
4-(Methyl-d3)-1,3-benzenediamine, as part of 4,4'-methylenedianiline (MDA), is studied for its role in the bioactivation and detoxification processes within the body. The formation of hemoglobin (Hb) adducts from non-nitroso metabolites of MDA, a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI), used in polyurethane foam manufacturing, indicates the importance of extrahepatic peroxidative metabolism. The study concluded that peroxidative metabolism is a significant pathway for the bioactivation of MDA, potentially leading to genotoxic intermediates, emphasizing the significance of Hb adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister & Ehrenberg, 1998).
Neuroleptic Activity of Benzamides
Research involving benzamides of N,N-disubstituted ethylenediamines, including 4-(Methyl-d3)-1,3-benzenediamine derivatives, sheds light on their potential neuroleptic (antipsychotic) activities. The study explored the correlation between structure and neuroleptic activity, emphasizing the importance of specific substitutions on the benzamide molecule to enhance its activity. This work contributes to understanding how structural variations of benzamides can influence their pharmacological properties (Iwanami, Takashima, Hirata, Hasegawa & Usuda, 1981).
Chemical Stability and Brain Uptake of Technetium Tracers
4-(Methyl-d3)-1,3-benzenediamine is also involved in studies related to brain imaging and diagnostics. Technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2- methylpropyl)-1,2-benzenediamine (T691), which includes a 1,2-benzenediamine derivative, has shown promise as a new tracer for cerebral perfusion. The compound demonstrated excellent in vitro chemical stability and displayed a cerebral uptake consistent with cerebral blood flow, indicating its potential application in clinical cerebral blood flow tracing (Taylor, Frey, Baldwin, Papadopoulos, Petry, Rogers, McBride, Kerr & Kuhl, 1992).
将来の方向性
特性
IUPAC Name |
4-(trideuteriomethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKAJLKRJDJLL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991420 | |
| Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyl-d3)-1,3-benzenediamine | |
CAS RN |
71111-08-5 | |
| Record name | 1,3-Benzenediamine, 4-(methyl-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71111-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)

